Methyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate
Description
Methyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrimidine and thiophene rings in its structure suggests it may exhibit unique chemical and biological properties.
Properties
CAS No. |
2098076-39-0 |
|---|---|
Molecular Formula |
C11H10N2O2S |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
methyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C11H10N2O2S/c1-15-11(14)10-5-9(12-7-13-10)4-8-2-3-16-6-8/h2-3,5-7H,4H2,1H3 |
InChI Key |
VMGAYFQFSUOXRJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NC=NC(=C1)CC2=CSC=C2 |
Canonical SMILES |
COC(=O)C1=NC=NC(=C1)CC2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate typically involves the condensation of thiophene derivatives with pyrimidine precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of thiophene with a halogenated pyrimidine under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene moiety can interact with enzymes and receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets . These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar biological activities.
Pyrimidine derivatives: Compounds such as 5-fluorouracil and cytosine, which contain pyrimidine rings, are well-known for their therapeutic applications.
Uniqueness
Methyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate is unique due to the combination of thiophene and pyrimidine rings in its structure. This dual functionality allows it to exhibit a broader range of chemical and biological activities compared to compounds containing only one of these rings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
